molecular formula C13H19NO B2856339 4-(Cyclohexylmethoxy)aniline CAS No. 76253-28-6

4-(Cyclohexylmethoxy)aniline

Cat. No.: B2856339
CAS No.: 76253-28-6
M. Wt: 205.301
InChI Key: DRHKVTPDSILGSR-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)aniline is an organic compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is characterized by the presence of a cyclohexylmethoxy group attached to the para position of an aniline ring. This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethoxy)aniline typically involves the reaction of 4-nitroaniline with cyclohexylmethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the desired aniline derivative. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration of aniline followed by catalytic hydrogenation. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .

Scientific Research Applications

4-(Cyclohexylmethoxy)aniline is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohexylmethoxy)aniline is unique due to the presence of the bulky cyclohexylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

4-(cyclohexylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHKVTPDSILGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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